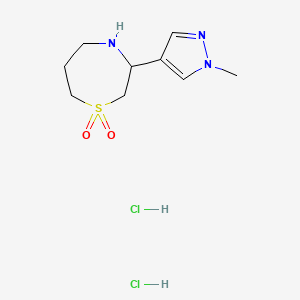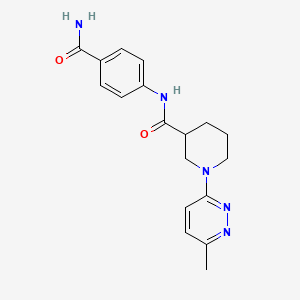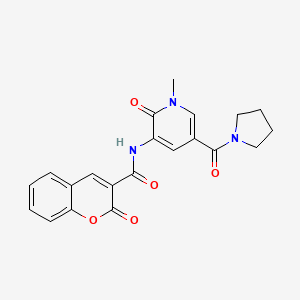
3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane 1,1-dioxide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane 1,1-dioxide dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3O2S. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiazepane ring, which is a seven-membered heterocyclic compound containing one sulfur atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and thiazepane rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . The pyrazole ring, for example, might undergo reactions typical of aromatic compounds.Scientific Research Applications
Synthesis and Antitumor Activities
Compounds incorporating pyrazole and thiazole structures have been synthesized and evaluated for their antitumor activities. For instance, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, with certain compounds demonstrating significant inhibitory concentration (IC50) values (Gomha, Edrees, & Altalbawy, 2016).
Catalytic Applications in Synthesis
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for the synthesis of various heterocyclic compounds, showcasing its utility in facilitating multi-component reactions in aqueous media (Khazaei et al., 2015).
Antimicrobial and Antitubercular Activities
Novel thiazole, pyrazole, and other heterocyclic derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Darwish et al., 2014). Additionally, novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives have demonstrated efficient antitubercular activity against Mycobacterium tuberculosis H37Rv, suggesting their potential application in treating tuberculosis (Alegaon et al., 2014).
Anti-Infective Activities
The green synthesis of pyrazolo[3,4-e][1,4]thiazepines has been explored, with some compounds showing promising in vitro anti-bacterial and anti-tubercular activities. This highlights the potential of such compounds in developing new anti-infective agents (Dandia et al., 2015).
Safety And Hazards
Future Directions
The future directions for research on this compound would likely involve further studies to fully understand its properties, potential uses, and safety profile . This could include laboratory experiments, computational modeling, and possibly clinical trials if the compound is being developed as a drug.
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1,4-thiazepane 1,1-dioxide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S.2ClH/c1-12-6-8(5-11-12)9-7-15(13,14)4-2-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYHAFNVAFRWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CS(=O)(=O)CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-4-yl)-1,4-thiazepane 1,1-dioxide dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2662754.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2662755.png)




![(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2662766.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2662767.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2662769.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2662770.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2662771.png)
![{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride](/img/structure/B2662772.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2662773.png)
